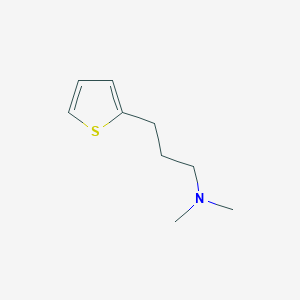
2-Thiophenepropanamine, N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-2-thiophenepropanamine is an aralkylamine.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
1.1 Antidepressant Properties
The primary application of 2-Thiophenepropanamine, N,N-dimethyl- is its use as an antidepressant agent. It is structurally related to duloxetine, which is a well-known dual serotonin and norepinephrine reuptake inhibitor (SNRI). Duloxetine is utilized clinically for treating major depressive disorder and generalized anxiety disorder. The mechanism of action for both compounds involves the inhibition of serotonin and norepinephrine reuptake, which enhances neurotransmitter levels in the synaptic cleft, thereby improving mood and alleviating symptoms of depression .
1.2 Synthesis of Duloxetine
The synthesis of duloxetine involves the transformation of 2-Thiophenepropanamine, N,N-dimethyl- through various chemical reactions. Notably, the Mitsunobu reaction is employed to form ether bonds between naphthol derivatives and thiophene-based amines. This method has been optimized for yield and purity, making it a critical step in the production of duloxetine . The synthesis pathways are summarized in the following table:
| Synthesis Method | Key Reagents | Conditions |
|---|---|---|
| Mitsunobu Reaction | Triphenylphosphine, azodicarboxylic acid | Tetrahydrofuran solvent |
| Reaction with 1-Fluoronaphthalene | Sodium hydride | Dimethylacetamide or DMSO solvent |
| Condensation with Hydroxypropanamine | Potassium benzoate or acetate | Organic polar solvent |
Analytical Applications
2.1 Colorimetric Assay Development
Recent studies have explored colorimetric methods for the quantification of duloxetine using 2-Thiophenepropanamine, N,N-dimethyl- as a reference compound. The dye tropaeolin 000-1 has been identified as an effective reagent for this purpose. The assay involves forming colored complexes with duloxetine in acidic conditions, allowing for rapid and precise determination of drug concentrations in solid dosage forms .
Pharmacological Studies
3.1 Interaction with Neurotransmitter Systems
Research indicates that 2-Thiophenepropanamine, N,N-dimethyl- exhibits significant binding affinity for serotonin and norepinephrine transporters. Studies utilizing radiolabeled ligands have demonstrated that this compound can effectively inhibit the reuptake of these neurotransmitters, supporting its potential use in treating mood disorders .
3.2 Metabolism and Pharmacokinetics
Investigations into the metabolic pathways of 2-Thiophenepropanamine, N,N-dimethyl- reveal that it may be metabolized by cytochrome P450 enzymes. Understanding these pathways is crucial for predicting its pharmacokinetic behavior and efficacy in vivo .
Propiedades
Fórmula molecular |
C9H15NS |
|---|---|
Peso molecular |
169.29 g/mol |
Nombre IUPAC |
N,N-dimethyl-3-thiophen-2-ylpropan-1-amine |
InChI |
InChI=1S/C9H15NS/c1-10(2)7-3-5-9-6-4-8-11-9/h4,6,8H,3,5,7H2,1-2H3 |
Clave InChI |
GYVRJKAGZONKTB-UHFFFAOYSA-N |
SMILES |
CN(C)CCCC1=CC=CS1 |
SMILES canónico |
CN(C)CCCC1=CC=CS1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















